molecular formula C19H18N2O3S B10898399 2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-6-phenyl-pyrimidin-4-ol

2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-6-phenyl-pyrimidin-4-ol

Cat. No.: B10898399
M. Wt: 354.4 g/mol
InChI Key: ZFGNDHUFGIDNQL-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-ol core with two key substituents:

  • Position 6: A phenyl group, contributing to hydrophobic interactions and π-π stacking.

The hydroxyl group at position 4 enhances polarity, enabling hydrogen bonding, while the sulfur bridge and aromatic moieties influence steric and electronic properties.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[2-(2-methoxyphenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H18N2O3S/c1-23-16-9-5-6-10-17(16)24-11-12-25-19-20-15(13-18(22)21-19)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,21,22)

InChI Key

ZFGNDHUFGIDNQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-4(3H)-PYRIMIDINONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidinone core, followed by the introduction of the phenyl and methoxyphenoxyethyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrimidine Derivatives

Structural and Functional Comparisons

The table below highlights key differences between the target compound and analogs:

Compound Name (Core Structure) Substituents Molecular Weight* Key Functional Groups Potential Applications
Target: Pyrimidin-4-ol 6-phenyl; 2-ethylsulfanyl-(2-methoxy-phenoxy) ~384.4 g/mol Hydroxyl, phenyl, thioether, methoxy-phenoxy Drug discovery, enzyme inhibition
4-Methyl-6-(methylthio)pyrimidin-2-ol 4-methyl; 6-methylthio 170.24 g/mol Hydroxyl, methyl, methylthio Agrochemicals, synthetic intermediates
6-[(Phenylsulfanyl)methyl]-2-(pyridin-4-yl)pyrimidin-4-ol 6-phenylsulfanylmethyl; 2-pyridinyl ~325.4 g/mol Hydroxyl, pyridine, sulfanylmethyl Pharmaceutical intermediates
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol 2-amino; 5-methoxyphenyl; 6-methyl; 4-fluorobenzyloxy ~475.5 g/mol Amino, methoxy, fluorine, benzyloxy Kinase inhibitors, targeted therapies

*Molecular weights estimated based on formulas; exact values may vary.

Key Observations:

Substituent Complexity: The target compound’s ethylsulfanyl-phenoxy group provides greater steric bulk and flexibility compared to simpler methylthio () or pyridinyl () substituents.

Electronic Effects: The methoxy-phenoxy group introduces electron-donating effects, contrasting with electron-withdrawing fluorine in .

Hydrogen Bonding: The hydroxyl group in the target and enables polar interactions, while ’s amino group offers additional basicity.

Biological Activity

The compound 2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-6-phenyl-pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds similar to 2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-6-phenyl-pyrimidin-4-ol have been shown to inhibit tumor cell proliferation by targeting critical enzymes involved in DNA synthesis and repair. For instance, studies have reported that pyrimidine analogs can act as inhibitors of thymidylate synthase and dihydrofolate reductase, both essential for nucleotide synthesis in rapidly dividing cells .

Antiviral Activity

Pyrimidine derivatives have also demonstrated antiviral properties. The mechanism often involves the inhibition of viral replication by interfering with nucleic acid synthesis. Notably, some pyrimidine compounds have been effective against various viral strains, including HIV and hepatitis viruses . The specific activity of 2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-6-phenyl-pyrimidin-4-ol in this context remains to be fully elucidated but suggests potential therapeutic applications in viral infections.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds like 2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-6-phenyl-pyrimidin-4-ol may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This activity could position the compound as a candidate for treating inflammatory conditions.

Study on Anticancer Efficacy

A study conducted on various pyrimidine derivatives, including those structurally related to 2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-6-phenyl-pyrimidin-4-ol, demonstrated a dose-dependent inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that higher concentrations led to increased apoptosis rates and reduced cell viability .

Mechanistic Insights

Mechanistic studies revealed that the compound inhibits key signaling pathways involved in cell survival and proliferation. For example, it was found to downregulate the PI3K/Akt pathway, which is often overactive in cancer cells, thereby promoting cell death .

Data Table: Biological Activities of Related Pyrimidine Derivatives

Compound NameActivity TypeMechanism of ActionReference
5-FluorouracilAnticancerInhibition of thymidylate synthase
Zidovudine (AZT)AntiviralNucleoside reverse transcriptase inhibitor
MethotrexateAnticancerDihydrofolate reductase inhibitor
SulfasalazineAnti-inflammatoryCOX inhibition

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